molecular formula C17H22ClNO B2517432 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one CAS No. 2320420-38-8

3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one

Cat. No. B2517432
CAS RN: 2320420-38-8
M. Wt: 291.82
InChI Key: DTLLPECCDJWUAY-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one, also known as CPP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been widely studied for its potential use in scientific research. CPP is a derivative of the popular drug, ketamine, and has been shown to have similar effects on the brain.

Mechanism of Action

3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one works by interacting with the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor plays a key role in the regulation of neurotransmitters such as glutamate and dopamine. By modulating the activity of the NMDA receptor, this compound can affect the levels of these neurotransmitters in the brain, leading to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in decision-making and impulse control.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one in scientific research is its similarity to ketamine. This makes it a useful tool for studying the neurobiology of ketamine and its potential therapeutic effects. However, one limitation of using this compound is its potential for abuse. Due to its psychoactive effects, this compound must be used with caution in laboratory settings.

Future Directions

There are a number of future directions for research on 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one. One area of interest is the potential therapeutic effects of this compound in the treatment of mental health conditions such as depression and anxiety. Another area of interest is the use of this compound as a tool for studying the neurobiology of addiction. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound on the brain.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one involves the reaction of 3-chloropropiophenone with cyclopropylmagnesium bromide, followed by the addition of piperidine. The resulting product is then purified through recrystallization. This synthesis method has been widely used in the production of this compound for scientific research.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one has been extensively studied for its potential use in scientific research. It has been shown to have a similar mechanism of action to ketamine, which makes it a promising candidate for the treatment of certain mental health conditions such as depression and anxiety. This compound has also been studied for its potential use in the treatment of addiction and as a tool for studying the neurobiology of addiction.

properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO/c18-16-3-1-2-13(12-16)4-7-17(20)19-10-8-15(9-11-19)14-5-6-14/h1-3,12,14-15H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLLPECCDJWUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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